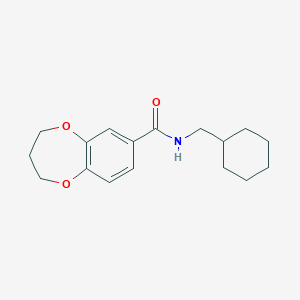
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum of cells and has been implicated in various physiological processes. BD-1063 has been used in scientific research to investigate the role of the sigma-1 receptor in these processes.
Mechanism of Action
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a selective antagonist of the sigma-1 receptor. This means that N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide binds to the sigma-1 receptor and prevents it from carrying out its normal function. The exact mechanism of action of the sigma-1 receptor is not fully understood, but it is thought to be involved in various cellular processes, such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have various biochemical and physiological effects in scientific studies. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to reduce pain perception in animal models, suggesting that the sigma-1 receptor may be involved in pain signaling. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to impair memory formation in animal models, suggesting that the sigma-1 receptor may be involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in scientific research is its selectivity for the sigma-1 receptor. This means that researchers can investigate the role of the sigma-1 receptor specifically, without interfering with other cellular processes. However, one limitation of using N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is that it may have off-target effects on other proteins or receptors, which could complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and the sigma-1 receptor. For example, researchers could investigate the role of the sigma-1 receptor in other physiological processes, such as inflammation or metabolism. Researchers could also investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Parkinson's disease or depression. Additionally, researchers could investigate the structure and function of the sigma-1 receptor in more detail, which could lead to the development of more selective and potent sigma-1 receptor antagonists.
Synthesis Methods
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The detailed synthesis method is beyond the scope of this paper, but it has been described in a scientific publication by researchers who synthesized N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide for the first time.
Scientific Research Applications
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in scientific research to investigate the role of the sigma-1 receptor in various physiological processes. For example, N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used to study the role of the sigma-1 receptor in pain perception, memory formation, and drug addiction. N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used to investigate the potential therapeutic effects of sigma-1 receptor antagonists in various diseases, such as Alzheimer's disease and cancer.
properties
IUPAC Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-12-13-5-2-1-3-6-13)14-7-8-15-16(11-14)21-10-4-9-20-15/h7-8,11,13H,1-6,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZLYFRDLUBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

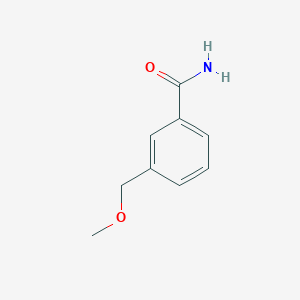

![(3S)-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7554211.png)
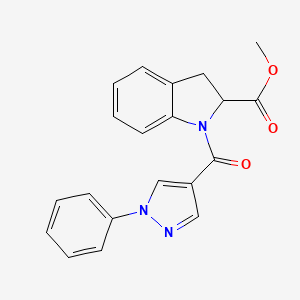
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)

![1-methyl-N-(3-morpholin-4-ylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B7554232.png)
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
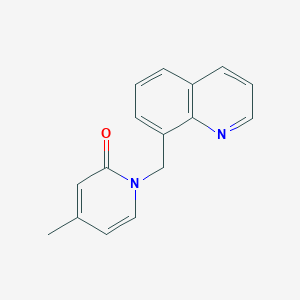
![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)
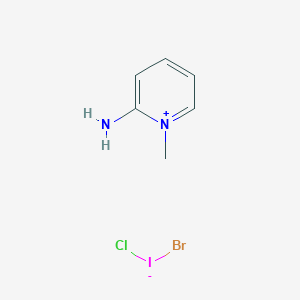
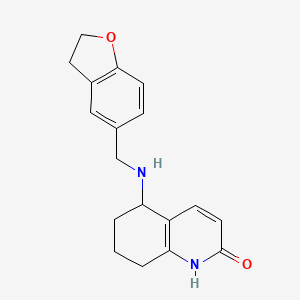
![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)